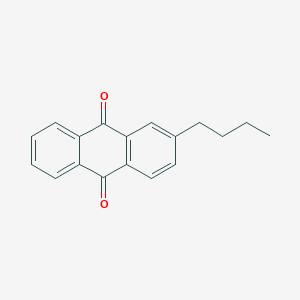
2-Butylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various industrial applications. This compound is particularly notable for its applications in the production of synthetic dyes, its role in the paper industry, and its use in crop protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts reaction, where phthalic anhydride reacts with benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione . Another method involves the oxidation of anthracene obtained from coal tar .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. The use of catalysts such as palladium and ligands like tri-o-tolyl phosphine in dry solvents like tetrahydrofuran under nitrogen atmosphere is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of anthracene to anthraquinone derivatives.
Reduction: Anthraquinones can be reduced to anthracenes using reagents like sodium dithionite.
Substitution: Electrophilic substitution reactions are common, where substituents like alkyl or aryl groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solutions.
Substitution: Friedel-Crafts catalysts like aluminum chloride in organic solvents.
Major Products
The major products of these reactions include various substituted anthraquinones and anthracenes, which are used in dyes, pigments, and other industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Butylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in cancer research.
Industry: Utilized in the production of synthetic dyes, paper, and crop protection agents
Wirkmechanismus
The mechanism of action of 2-Butylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also affects cellular pathways by generating reactive oxygen species, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
2-Butylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in organic light-emitting diodes (OLEDs).
2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors and photovoltaic devices.
Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and pigments
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
7504-51-0 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-butylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-6-12-9-10-15-16(11-12)18(20)14-8-5-4-7-13(14)17(15)19/h4-5,7-11H,2-3,6H2,1H3 |
InChI-Schlüssel |
MAKLMMYWGTWPQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















